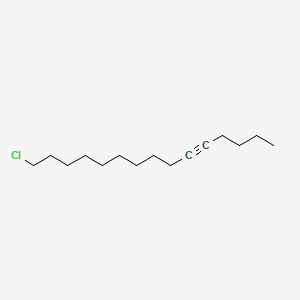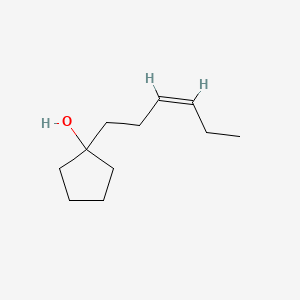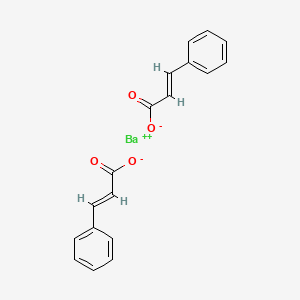
5-Pentadecyne, 15-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Pentadecyne, 15-chloro-: is an organic compound with the molecular formula C15H27Cl It is a chlorinated alkyne, characterized by the presence of a chlorine atom attached to the 15th carbon of a pentadecyne chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Pentadecyne, 15-chloro- typically involves the chlorination of pentadecyne. One common method is the use of triphosgene as a chlorination reagent. The reaction conditions include the use of solvents such as 1,2-dichloroethane, and the reaction is often carried out at elevated temperatures (around 80°C) with the presence of initiators like N,N-dimethylacetamide .
Industrial Production Methods: Industrial production of 5-Pentadecyne, 15-chloro- may involve large-scale chlorination processes, where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Pentadecyne, 15-chloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The alkyne group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various chlorinated derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Pentadecyne, 15-chloro- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology and Medicine: Research has explored the potential of this compound in the development of pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: In the industrial sector, 5-Pentadecyne, 15-chloro- is utilized in the synthesis of specialty chemicals, agrochemicals, and materials science. Its reactivity and versatility make it valuable in various manufacturing processes.
Wirkmechanismus
The mechanism of action of 5-Pentadecyne, 15-chloro- involves its interaction with molecular targets through its alkyne and chlorine functional groups. These interactions can lead to the formation of covalent bonds with target molecules, affecting their structure and function. The specific pathways and targets depend on the context of its application, such as in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
5-Pentadecyne: Lacks the chlorine atom, leading to different reactivity and applications.
15-Chloro-4-pentadecyne: Another chlorinated alkyne with the chlorine atom at a different position.
5-Chloro-2-pentanone: A related compound with a ketone functional group instead of an alkyne.
Uniqueness: 5-Pentadecyne, 15-chloro- is unique due to the specific positioning of the chlorine atom on the pentadecyne chain
Eigenschaften
CAS-Nummer |
71566-60-4 |
|---|---|
Molekularformel |
C15H27Cl |
Molekulargewicht |
242.83 g/mol |
IUPAC-Name |
15-chloropentadec-5-yne |
InChI |
InChI=1S/C15H27Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-4,7-15H2,1H3 |
InChI-Schlüssel |
CSDPENNCPQNMIN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC#CCCCCCCCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















